molecular formula C6H8N2OS B13178484 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one

Cat. No.: B13178484
M. Wt: 156.21 g/mol
InChI Key: YSPXJIDZUGQTPE-UHFFFAOYSA-N
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Description

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include boiling chloroform as the solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium tert-butylate, methyl iodide, and primary amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is relevant for the treatment of Alzheimer’s disease . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.

Comparison with Similar Compounds

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

1-(4-ethylthiadiazol-5-yl)ethanone

InChI

InChI=1S/C6H8N2OS/c1-3-5-6(4(2)9)10-8-7-5/h3H2,1-2H3

InChI Key

YSPXJIDZUGQTPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C(=O)C

Origin of Product

United States

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